Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl) is a chemical compound characterized by its unique molecular structure, which features a pyrrolidin-2-one ring attached to a 3,4,5-trimethoxybenzoyl group. Its molecular formula is , and it has a molecular weight of approximately 279.29 g/mol. This compound is classified under the category of organic compounds and is particularly significant in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The synthesis of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl) typically involves several key steps:
The molecular structure of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl) can be described as follows:
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2=O
The structure includes a pyrrolidin-2-one ring which adopts a half-chair conformation, while the 3,4,5-trimethoxybenzoyl group is oriented nearly perpendicular to minimize steric hindrance. This arrangement is confirmed through techniques such as X-ray crystallography.
Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl) is involved in various chemical reactions:
The mechanism of action for Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl) involves its interaction with various biological targets:
Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl) exhibits several notable physical and chemical properties:
Property | Value |
---|---|
CAS Number | 63170-48-9 |
Molecular Weight | 279.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in research and development .
Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl) has several significant scientific applications:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3